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Compound of Interest

Compound Name: Dimethylamine-PEG19

Cat. No.: B11932169 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Dimethylamine-
PEG19 in cancer research, focusing on its application in drug delivery systems. The protocols

detailed below offer standardized methods for the formulation, characterization, and evaluation

of Dimethylamine-PEG19-functionalized nanoparticles for the targeted delivery of therapeutic

agents to cancer cells.

Application Notes
Introduction to Dimethylamine-PEG19 in Oncology
Polyethylene glycol (PEG) is a biocompatible polymer widely employed in drug delivery to

enhance the pharmacokinetic properties of therapeutic agents. "PEGylation" involves the

attachment of PEG chains to a molecule or nanoparticle surface, which confers several

advantages in cancer therapy. The "19" in Dimethylamine-PEG19 signifies the number of

repeating ethylene glycol units, indicating a specific chain length that influences the

physicochemical properties of the resulting conjugate.

The terminal dimethylamine group provides a positive charge at physiological pH. This cationic

nature can enhance the interaction of the drug delivery system with the negatively charged cell

membranes of cancer cells, potentially leading to increased cellular uptake. Furthermore, the

dimethylamine moiety can serve as a reactive handle for the conjugation of targeting ligands,

such as antibodies or peptides, to further improve tumor-specific delivery.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b11932169?utm_src=pdf-interest
https://www.benchchem.com/product/b11932169?utm_src=pdf-body
https://www.benchchem.com/product/b11932169?utm_src=pdf-body
https://www.benchchem.com/product/b11932169?utm_src=pdf-body
https://www.benchchem.com/product/b11932169?utm_src=pdf-body
https://www.benchchem.com/product/b11932169?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Applications in Cancer Research
Enhanced Drug Solubility and Stability: Dimethylamine-PEG19 can be conjugated to

hydrophobic anticancer drugs, improving their solubility in aqueous environments and

protecting them from enzymatic degradation, thereby increasing their stability in circulation.

Prolonged Circulation Time: The hydrophilic PEG component creates a hydration shell

around the nanoparticle, which shields it from opsonization and clearance by the

reticuloendothelial system (RES). This "stealth" effect leads to a longer circulation half-life,

allowing for greater accumulation in tumor tissues through the enhanced permeability and

retention (EPR) effect.[1]

Targeted Drug Delivery: The terminal dimethylamine group can be utilized for the covalent

attachment of targeting ligands that recognize and bind to specific receptors overexpressed

on the surface of cancer cells. This active targeting strategy can significantly improve the

therapeutic index of anticancer drugs by concentrating them at the tumor site while

minimizing off-target toxicity.

Co-delivery of Therapeutics: Nanoparticles functionalized with Dimethylamine-PEG19 can

be engineered to co-encapsulate multiple therapeutic agents, such as a combination of

chemotherapeutic drugs or a drug and a nucleic acid (e.g., siRNA), to achieve synergistic

anticancer effects and overcome drug resistance.

Mechanism of Cellular Uptake
The cellular uptake of Dimethylamine-PEG19-functionalized nanoparticles is believed to occur

through a combination of mechanisms. The positive charge of the dimethylamine group

facilitates initial electrostatic interactions with the anionic cell surface. Subsequently, the

nanoparticles are primarily internalized via endocytosis. The specific endocytic pathway can be

influenced by nanoparticle size, shape, and surface chemistry, with clathrin-mediated and

caveolae-mediated endocytosis being common routes.

Quantitative Data Summary
The following tables summarize key quantitative parameters for nanoparticles formulated with

amine-terminated PEG derivatives, providing a reference for expected performance.
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Table 1: Physicochemical Properties of Amine-PEGylated Nanoparticles

Nanoparticle
Formulation

Polymer Used
Average
Diameter (nm)

Polydispersity
Index (PDI)

Zeta Potential
(mV)

Lipid

Nanoparticles

Dimethylamine-

PEG-Lipid
100 - 200 < 0.2 +10 to +30

Polymeric

Micelles

PEG-g-

poly(aspartamide

-co-N,N-

dimethylethylene

diamino

aspartamide)

~70 Narrow Not Specified

Mesoporous

Silica

Nanoparticles

Amine-

terminated PEG
150 - 250 < 0.3 +5 to +20

Table 2: Drug Loading and Release Characteristics

Drug
Nanoparticle
System

Drug Loading
Capacity (%)

Encapsulation
Efficiency (%)

In Vitro
Release (24h,
pH 5.5)

Ammonium

Glycyrrhizinate

PEG-DMEDA-

PASP Micelles
58 70 ~90%

Doxorubicin

Amine-

PEGylated

Liposomes

5 - 15 > 80 40 - 60%

Paclitaxel

Amine-

PEGylated

Polymeric

Nanoparticles

10 - 20 > 75 30 - 50%
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Protocol 1: Formulation of Drug-Loaded Dimethylamine-
PEG19 Nanoparticles
This protocol describes a general method for preparing drug-loaded nanoparticles using a

nanoprecipitation technique.

Materials:

Dimethylamine-PEG19-block-poly(lactic-co-glycolic acid) (PLGA) or other suitable

copolymer

Anticancer drug (e.g., Doxorubicin, Paclitaxel)

Organic solvent (e.g., Acetone, Acetonitrile)

Deionized water or buffer (e.g., PBS, pH 7.4)

Magnetic stirrer and stir bar

Dialysis membrane (MWCO 10 kDa)

Methodology:

Dissolve the Dimethylamine-PEG19-PLGA copolymer and the anticancer drug in the

organic solvent.

Under moderate stirring, add the organic phase dropwise to the aqueous phase.

Continue stirring for 2-4 hours at room temperature to allow for solvent evaporation and

nanoparticle self-assembly.

Transfer the nanoparticle suspension to a dialysis membrane and dialyze against deionized

water or buffer for 24 hours to remove the organic solvent and unencapsulated drug. Change

the dialysis buffer every 4-6 hours.

Collect the purified nanoparticle suspension and store at 4°C.

Protocol 2: Characterization of Nanoparticles
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1. Size and Zeta Potential:

Dilute the nanoparticle suspension in deionized water.

Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light

Scattering (DLS).

Measure the zeta potential using Laser Doppler Velocimetry.

2. Drug Encapsulation Efficiency and Loading Capacity:

Lyophilize a known amount of the nanoparticle suspension.

Dissolve the lyophilized powder in a suitable organic solvent to disrupt the nanoparticles and

release the drug.

Quantify the amount of encapsulated drug using a suitable analytical method (e.g., High-

Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry).

Calculate the Encapsulation Efficiency (EE%) and Drug Loading Capacity (LC%) using the

following formulas:

EE% = (Mass of drug in nanoparticles / Total mass of drug used) x 100

LC% = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Protocol 3: In Vitro Drug Release Study
Materials:

Drug-loaded nanoparticle suspension

Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

Dialysis membrane (MWCO 10 kDa)

Shaking incubator

Methodology:
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Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.

Immerse the dialysis bag in PBS at either pH 7.4 (to simulate physiological conditions) or pH

5.5 (to simulate the endosomal environment).

Place the setup in a shaking incubator at 37°C.

At predetermined time intervals, withdraw a sample from the release medium outside the

dialysis bag.

Replenish the release medium with an equal volume of fresh buffer to maintain sink

conditions.

Quantify the concentration of the released drug in the collected samples using a suitable

analytical method.

Calculate the cumulative percentage of drug released over time.

Protocol 4: In Vitro Cellular Uptake Assay
Materials:

Cancer cell line (e.g., MCF-7, HeLa)

Cell culture medium and supplements

Fluorescently labeled Dimethylamine-PEG19 nanoparticles

Phosphate-buffered saline (PBS)

Trypsin-EDTA

Flow cytometer or fluorescence microscope

Methodology:

Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
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Incubate the cells with various concentrations of fluorescently labeled nanoparticles for

different time points (e.g., 1, 4, 24 hours).

After incubation, wash the cells three times with cold PBS to remove non-internalized

nanoparticles.

For flow cytometry analysis, detach the cells using trypsin-EDTA, resuspend them in PBS,

and analyze the fluorescence intensity.

For fluorescence microscopy, fix the cells, stain the nuclei (e.g., with DAPI), and visualize the

cellular uptake of the nanoparticles.
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Click to download full resolution via product page

Caption: Experimental workflow for developing and evaluating Dimethylamine-PEG19
nanoparticles.
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Caption: Cellular uptake and mechanism of action for a drug delivered via Dimethylamine-
PEG19 nanoparticles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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